
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole
Descripción general
Descripción
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole is a heterocyclic compound with a five-membered pyrrolidine ring fused to a triazole ring. The presence of both nitrogen and carbon atoms in the structure makes it an interesting scaffold for drug discovery .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings (e.g., proline derivatives) can lead to the desired product. Specific reaction conditions and synthetic strategies would depend on the desired substituents and stereochemistry .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrolidine ring fused to a triazole ring. The pyrrolidine ring contributes to the stereogenicity of carbons, which can influence the biological profile of drug candidates. The non-planarity of the pyrrolidine ring due to “pseudorotation” enhances its three-dimensional coverage .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including substitution, cyclization, and functionalization. For instance, it can undergo ring-opening and ring-closing reactions to form derivatives with different substituents. These reactions are essential for diversifying the compound library and exploring its pharmacophore space .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Inhibitors Against Caspase-3
1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole derivatives have been investigated for their potential as inhibitors against caspase-3. Specifically, certain triazole compounds demonstrated significant inhibitory effects, implying potential therapeutic applications in diseases where caspase-3 is implicated (Jiang & Hansen, 2011).
2. Anti-Proliferative Activity
Compounds including pyrrolidines linked to 1,2,3-triazole have shown anti-proliferative activities against human prostate cancer cells. This suggests their potential use in the development of cancer therapies (Ince et al., 2020).
3. Biological Activities of Triazole Scaffolds
1,2,4-Triazole scaffolds, similar in structure to this compound, have shown significant biological activities and are core motifs in various clinical drugs for treating conditions like migraines, cancer, and anxiety (Prasad et al., 2021).
4. Antibacterial and Antifungal Activities
1H-1,2,4-triazole derivatives, similar to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results in combating various microbial infections (Liu et al., 2007).
5. Corrosion Inhibition
Triazole derivatives have been studied for their effectiveness as corrosion inhibitors for metals. Their ability to adsorb on metal surfaces and prevent corrosion makes them potential candidates for industrial applications (Ma et al., 2017).
6. Antimicrobial Activity of Oxadiazole Derivatives
Compounds containing triazole and oxadiazole derivatives, which include this compound, have demonstrated strong antimicrobial activity, making them valuable in the development of new antimicrobial agents (Krolenko et al., 2016).
7. Synthesis of 4-Pyrrolin-2-ones
Research involving this compound has contributed to the development of methods for synthesizing 4-pyrrolin-2-ones, compounds with potential pharmaceutical applications (Koronatov et al., 2020).
Mecanismo De Acción
The specific mechanism of action for 1-(Pyrrolidin-3-YL)-1H-1,2,3-triazole would depend on its interactions with biological targets. Considering its structural features, it may bind to enantioselective proteins differently based on stereoisomers and spatial orientation of substituents. Further studies are needed to elucidate its precise mode of action .
Direcciones Futuras
Propiedades
IUPAC Name |
1-pyrrolidin-3-yltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-5-6(1)10-4-3-8-9-10/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTIBPHCHGGVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



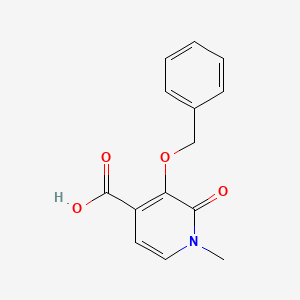
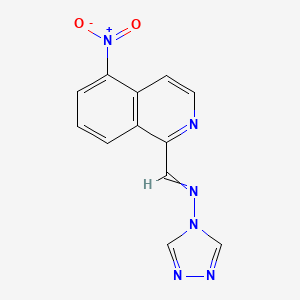

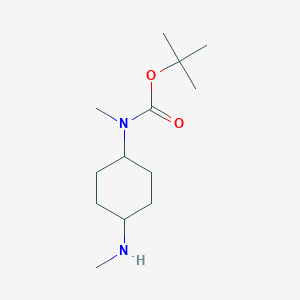
![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B3245512.png)
![[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methanamine](/img/structure/B3245515.png)

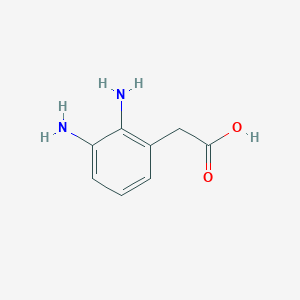
![2-[4-(Carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B3245545.png)

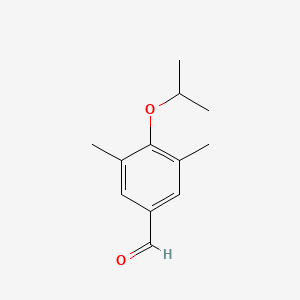
![1-[3-(4-Methoxy-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B3245571.png)
